
2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide, also known as DPA-714, is a small molecule that has been extensively studied for its potential use in positron emission tomography (PET) imaging. This compound has shown promising results in preclinical studies as a radiotracer for imaging neuroinflammation, which is believed to play a role in various neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide binds to the TSPO, which is located on the outer mitochondrial membrane of activated microglia and astrocytes. TSPO is believed to play a role in various cellular processes, including steroidogenesis, apoptosis, and inflammation. Binding of 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide to TSPO allows for the visualization and quantification of activated microglia and astrocytes during neuroinflammation.
Biochemical and Physiological Effects:
2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide has been shown to have high affinity and selectivity for TSPO in preclinical studies. It has also been shown to have good pharmacokinetic properties, including high brain uptake and rapid clearance from non-target tissues. 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide has been well-tolerated in preclinical studies, with no observed toxicity or adverse effects.
実験室実験の利点と制限
One of the main advantages of 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide is its high selectivity and affinity for TSPO, which allows for the specific visualization and quantification of activated microglia and astrocytes during neuroinflammation. Additionally, 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide has good pharmacokinetic properties, making it an ideal candidate for PET imaging. However, one limitation of 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide is its relatively low signal-to-noise ratio, which can make it difficult to detect subtle changes in neuroinflammation. Additionally, 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide is not specific to any particular disease or pathology, which can limit its use in certain applications.
将来の方向性
There are several future directions for the use of 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide in scientific research. One potential application is the use of 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide in longitudinal studies to track changes in neuroinflammation over time. Another potential direction is the development of more specific TSPO ligands that can target specific subtypes of activated microglia and astrocytes. Additionally, 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide could be used in combination with other imaging modalities, such as magnetic resonance imaging (MRI), to provide a more comprehensive picture of neuroinflammation. Finally, 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide could be used in clinical trials to evaluate its potential as a diagnostic tool for various neurological disorders.
合成法
2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide can be synthesized using a multistep process involving the reaction of 3,5-dichlorophenylacetic acid with pyridine-4-carboxaldehyde, followed by reduction and acetylation. The final product is a white crystalline powder with a melting point of approximately 120-122°C.
科学的研究の応用
2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide has been primarily studied for its potential use as a radiotracer in PET imaging. PET imaging is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide binds to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes during neuroinflammation. This makes 2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide a promising tool for imaging neuroinflammation in various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke.
特性
IUPAC Name |
2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-11-5-10(6-12(16)7-11)13(19)14(20)18-8-9-1-3-17-4-2-9/h1-7,13,19H,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDSHVZFXHYRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C(C2=CC(=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dichlorophenyl)-2-hydroxy-N-(pyridin-4-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6637192.png)
![N-[2-hydroxy-2-(4-methylphenyl)ethyl]-2-(methylamino)-1,3-thiazole-5-carboxamide](/img/structure/B6637206.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6637213.png)
![[1-(Azepan-1-ylsulfonyl)-4-ethylpiperidin-4-yl]methanol](/img/structure/B6637215.png)
![N-[2-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-2-[methyl(propan-2-yl)amino]acetamide](/img/structure/B6637217.png)




![1-(2-Fluorophenyl)-3-[4-(hydroxymethyl)piperidin-1-yl]piperidin-2-one](/img/structure/B6637237.png)

![2-[1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637247.png)
![2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637250.png)
![4-[1-(3-Hydroxypropyl)piperidin-2-yl]pyrrolidin-2-one](/img/structure/B6637253.png)